2-Fluoroethyl 4-methylbenzenesulfonate
Overview
Description
2-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-Fluoroethyl p-toluenesulfonate, is an organosulfonate compound with the molecular formula C9H11FO3S and a molecular weight of 218.25 g/mol . This compound is characterized by its fluoro and methylbenzenesulfonate functional groups, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
2-Fluoroethyl 4-methylbenzenesulfonate is an intermediate used in the preparation and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands . PSMA, or Prostate-Specific Membrane Antigen, is a type II transmembrane protein that is overexpressed in prostate cancer cells . Therefore, the primary target of this compound is PSMA.
Mode of Action
The compound interacts with PSMA, enabling the detection of prostate cancer cells .
Biochemical Pathways
Given its role as an intermediate in the synthesis of psma ligands, it’s likely involved in pathways related to prostate cancer detection and diagnosis .
Pharmacokinetics
As a fluorinated compound, it’s likely to be used in pet imaging due to the properties of fluorine-18, a radioactive isotope used in this type of imaging .
Result of Action
The primary result of the action of this compound is the detection of prostate cancer cells via PET imaging . By targeting PSMA, the compound allows for the visualization of prostate cancer cells, aiding in diagnosis and potentially in the monitoring of disease progression .
Action Environment
It’s worth noting that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , indicating that its stability could be affected by exposure to oxygen and temperatures outside this range.
Biochemical Analysis
Biochemical Properties
2-Fluoroethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of radiolabeled compounds for medical imaging . It interacts with various enzymes and proteins, including those involved in the synthesis of prostate-specific membrane antigen (PSMA) ligands. The nature of these interactions involves the formation of covalent bonds with target biomolecules, facilitating the incorporation of the fluorine-18 isotope for PET imaging .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in the context of its use in radiolabeling . It influences cell function by enabling the visualization of specific cellular targets through PET imaging. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and quantify biological processes in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules . This interaction facilitates the incorporation of the fluorine-18 isotope, enabling the detection of specific cellular targets via PET imaging. The compound’s mechanism of action involves enzyme inhibition or activation, depending on the specific biochemical pathway being targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound is generally well-tolerated and effective for imaging purposes. At high doses, toxic or adverse effects may be observed, including potential skin and eye irritation . Threshold effects have been noted, emphasizing the need for careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of radiolabeled compounds . It interacts with enzymes and cofactors that facilitate the incorporation of the fluorine-18 isotope into target biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the radiolabeling process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy in imaging applications . Proper understanding of these transport mechanisms is crucial for optimizing the compound’s use in biomedical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, influencing its overall effectiveness in imaging and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2-fluoroethanol in the presence of a base such as pyridine or N-methylmorpholine . The reaction is carried out under an inert atmosphere (argon) at low temperatures (0°C) initially, followed by room temperature for an extended period (14-17 hours) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by nucleophiles such as amines or thiols.
Hydrolysis: It can be hydrolyzed to produce 2-fluoroethanol and p-toluenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild conditions (room temperature) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as solvents.
Major Products:
Nucleophilic Substitution: Products include substituted fluoroethyl derivatives and p-toluenesulfonic acid.
Hydrolysis: The primary products are 2-fluoroethanol and p-toluenesulfonic acid.
Scientific Research Applications
2-Fluoroethyl 4-methylbenzenesulfonate has several applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoroethyl benzoate
- 4-(2-Fluoroethoxy)-benzaldehyde
- N-(2-Fluoroethyl)aniline
Comparison: 2-Fluoroethyl 4-methylbenzenesulfonate is unique due to its combination of fluoro and methylbenzenesulfonate functional groups, which provide distinct reactivity and stability compared to other fluoroethyl derivatives . Its use in PET imaging and the synthesis of high-affinity ligands for medical diagnostics sets it apart from similar compounds .
Properties
IUPAC Name |
2-fluoroethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDLSNSMTUXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292385 | |
Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-50-6 | |
Record name | 383-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroethyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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